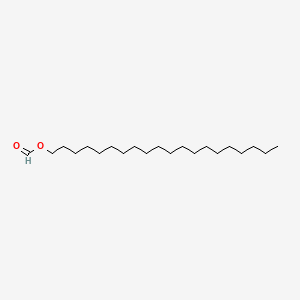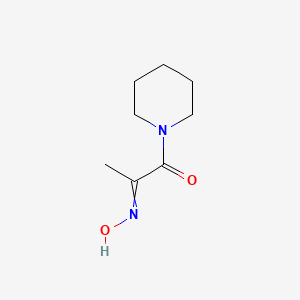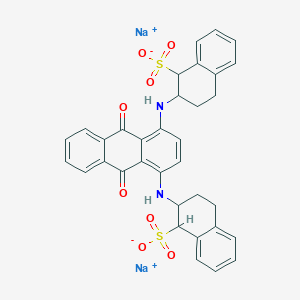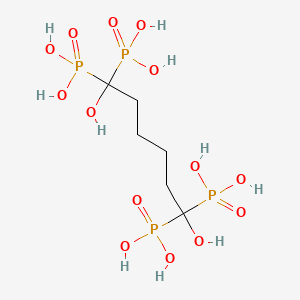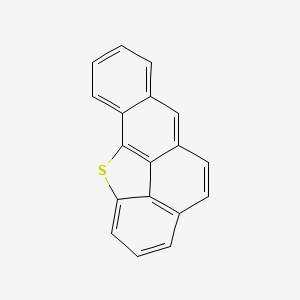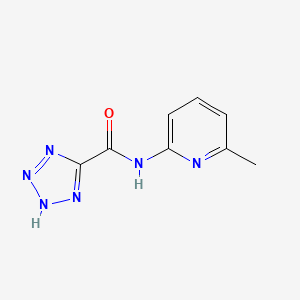
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrazole ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to nitration to introduce a nitro group, followed by reduction to form 6-methyl-2-aminopyridine.
Tetrazole Formation: The 6-methyl-2-aminopyridine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Carboxamide Formation: Finally, the tetrazole derivative is treated with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 6-methyl-2-aminopyridine.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)quinolin-2-amine: This compound has a quinoline ring instead of a tetrazole ring.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound features a quinazoline ring system.
Uniqueness
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
Properties
CAS No. |
69407-31-4 |
|---|---|
Molecular Formula |
C8H8N6O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C8H8N6O/c1-5-3-2-4-6(9-5)10-8(15)7-11-13-14-12-7/h2-4H,1H3,(H,9,10,15)(H,11,12,13,14) |
InChI Key |
ITJFEFGWHPWVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
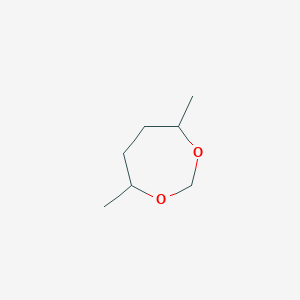
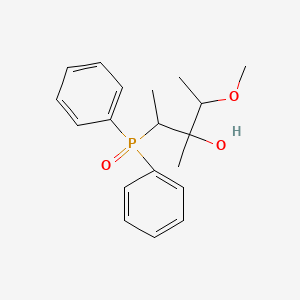
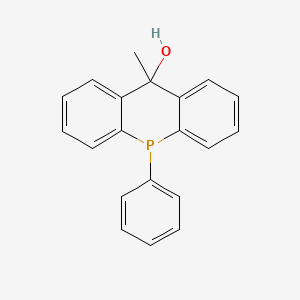

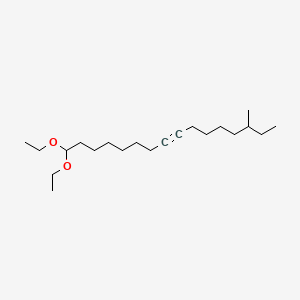
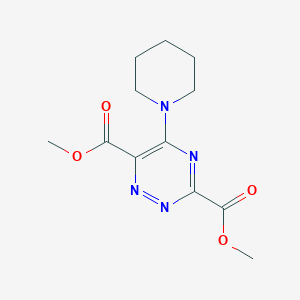

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
